Gossypol-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

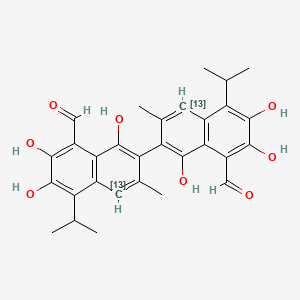

Molecular Formula |

C30H30O8 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7+1,8+1 |

InChI Key |

QBKSWRVVCFFDOT-BFGUONQLSA-N |

Isomeric SMILES |

CC1=[13CH]C2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C([13CH]=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Gossypol-13C2 and its chemical structure?

Introduction

Gossypol-13C2 is an isotopically labeled form of Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. The designation "13C2" indicates that two of the carbon atoms in the molecule have been replaced with the stable heavy isotope, Carbon-13. This labeling makes this compound a valuable tool in research, particularly in studies involving mass spectrometry for metabolite identification, pharmacokinetic analysis, and as an internal standard for quantifying unlabeled Gossypol. The chemical properties and biological activities of this compound are considered identical to that of the parent compound, Gossypol.

Gossypol is a yellow pigment found in the seeds, stem, and roots of the cotton plant, where it functions as a natural defensive chemical against pests and pathogens[3][4]. It has been the subject of extensive research due to its wide range of biological activities, including antifertility, anticancer, antiviral, and antioxidant properties[5]. This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies related to Gossypol.

Chemical Structure

Gossypol (C30H30O8) is a polyphenolic compound characterized by a binaphthalene structure with multiple hydroxyl and aldehyde functional groups. The IUPAC name for Gossypol is 1,1′,6,6′,7,7′-Hexahydroxy-3,3′-dimethyl-5,5′-di(propan-2-yl)[2,2′-binaphthalene]-8,8′-dicarbaldehyde. A key feature of its structure is atropisomerism, resulting from restricted rotation around the internaphthyl bond. This gives rise to two enantiomers, (+)-gossypol and (-)-gossypol, which exhibit different biological activities. Gossypol can also exist in different tautomeric forms, including the aldehyde, ketone, and lactol forms.

The chemical structure of Gossypol is presented below:

Caption: Chemical structure of Gossypol.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of Gossypol.

| Property | Value | Reference |

| Molecular Formula | C30H30O8 | |

| Molecular Weight | 518.55 g/mol | |

| Appearance | Yellow pigment | |

| Solubility | Soluble in ethanol (25 mg/ml), DMF (25 mg/ml), DMSO (25 mM), acetone, methanol (2 mg/ml), ether, chloroform, sodium carbonate, and dilute aqueous ammonia. Insoluble in water. | |

| λmax | 358 nm (in cyclohexane) |

Biosynthesis of Gossypol

Gossypol is a sesquiterpenoid aldehyde synthesized in the cotton plant through the isoprenoid pathway, starting from acetate. The biosynthesis is a multi-step enzymatic process. The key steps involve the formation of the sesquiterpene precursor farnesyl diphosphate (FPP), which is then cyclized and subsequently undergoes a series of oxidative reactions to form hemigossypol. The final step is a phenolic oxidative coupling of two hemigossypol units to form Gossypol.

The following diagram illustrates the simplified biosynthetic pathway of Gossypol.

Caption: Simplified biosynthetic pathway of Gossypol.

Mechanism of Action in Cancer

Gossypol and its derivatives have demonstrated anticancer activity in various cancer types. A primary mechanism of its antitumor effect is the induction of apoptosis (programmed cell death). Gossypol acts as an inhibitor of the Bcl-2 family of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. By binding to these proteins, Gossypol prevents them from inhibiting the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

The signaling pathway for Gossypol-induced apoptosis is depicted below.

Caption: Gossypol's mechanism of inducing apoptosis.

Experimental Protocols and Methodologies

While specific, detailed step-by-step protocols for this compound are proprietary to the user's research, this section outlines common experimental methodologies used in the study of Gossypol, which are directly applicable to its isotopically labeled form.

Analysis of Gossypol Biosynthesis using Virus-Induced Gene Silencing (VIGS)

This technique is employed to identify and characterize the enzymes involved in the Gossypol biosynthetic pathway.

-

Objective: To determine the function of candidate genes in Gossypol biosynthesis.

-

Methodology:

-

Candidate genes identified through transcriptome analysis are silenced in cotton plants using a viral vector.

-

Metabolites that accumulate in the gene-silenced plants are extracted and analyzed.

-

The structure of the accumulated metabolites is determined to identify the substrate of the silenced enzyme.

-

In vitro enzymatic assays are performed with the recombinant enzyme to confirm its function.

-

In Vivo Antifertility Studies in Animal Models

Gossypol has been extensively studied for its male contraceptive effects.

-

Objective: To evaluate the efficacy and safety of Gossypol as a male contraceptive.

-

Methodology:

-

Male animals (e.g., rats, monkeys) are administered Gossypol orally at varying doses and durations.

-

Semen analysis is performed to assess sperm count, motility, and morphology.

-

Histological examination of the testes and epididymis is conducted to evaluate changes in the germinal epithelium and sperm maturation.

-

Blood samples are collected to monitor for potential side effects, such as hypokalemia.

-

Reversibility of the contraceptive effect is assessed after cessation of treatment.

-

In Vitro and In Vivo Anticancer Studies

The antitumor properties of Gossypol are evaluated using a variety of experimental models.

-

Objective: To determine the anticancer efficacy and mechanism of action of Gossypol.

-

Methodology:

-

In Vitro:

-

Cancer cell lines are treated with Gossypol at various concentrations.

-

Cell viability and proliferation assays (e.g., MTT, BrdU) are performed to determine the cytotoxic and cytostatic effects.

-

Apoptosis is assessed using techniques such as Annexin V/PI staining and analysis of caspase activation.

-

Western blotting is used to measure the expression levels of proteins involved in apoptosis and other signaling pathways.

-

-

In Vivo:

-

Tumor xenografts are established in immunocompromised mice by injecting cancer cells.

-

Mice are treated with Gossypol, and tumor growth is monitored over time.

-

At the end of the study, tumors are excised, weighed, and analyzed by histology and immunohistochemistry to assess cell death and proliferation.

-

-

The following diagram illustrates a general experimental workflow for evaluating the anticancer effects of Gossypol.

Caption: Experimental workflow for anticancer evaluation.

References

- 1. Gossypol - Wikipedia [en.wikipedia.org]

- 2. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gossypol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Gossypol: phytoalexin of cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gossypol, 98+% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to Gossypol-13C2 versus Unlabeled Gossypol for Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant scientific interest due to its wide range of biological activities, including its potential as an antifertility agent, as well as its antiviral, and anticancer properties.[1][2] The molecule exists as two atropisomers, (+)-gossypol and (-)-gossypol, which exhibit different biological activities.[2] To facilitate in-depth research into its pharmacokinetics, metabolism, and mechanism of action, isotopically labeled forms of gossypol, such as Gossypol-13C2, have been developed. This technical guide provides a comprehensive comparison of the properties of this compound and its unlabeled counterpart, along with detailed experimental protocols and an exploration of its key signaling pathways.

This compound is a stable isotope-labeled version of gossypol, where two of the carbon atoms in its structure are replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis using mass spectrometry-based techniques. It is primarily used as an internal standard in analytical methods to ensure accuracy and precision in the quantification of unlabeled gossypol in complex biological matrices.[3] It can also be employed as a tracer in metabolic studies to track the fate of gossypol within a biological system.[3]

Core Properties: A Comparative Analysis

The fundamental physicochemical and biological properties of this compound are expected to be nearly identical to those of unlabeled gossypol, with the primary distinction being its molecular weight. The introduction of two 13C atoms results in a mass shift of +2 Da. This subtle change in mass does not significantly alter the compound's chemical reactivity, solubility, or biological activity under normal physiological conditions.

Physicochemical Properties

| Property | Unlabeled Gossypol | This compound | Reference(s) |

| Molecular Formula | C₃₀H₃₀O₈ | C₂₈¹³C₂H₃₀O₈ | |

| Molecular Weight | 518.56 g/mol | 520.56 g/mol | |

| Appearance | Yellow crystalline solid | Yellow crystalline solid | |

| Solubility | Insoluble in water and hexane; soluble in acetone, chloroform, ether, and methyl ethyl ketone. | Expected to have similar solubility to unlabeled gossypol. | |

| Tautomerism | Exists in aldehyde-aldehyde, lactol-lactol, and ketol-ketol tautomeric forms depending on the solvent. | Expected to exhibit the same tautomeric behavior. |

Biological Properties

| Property | Unlabeled Gossypol | This compound | Reference(s) |

| Primary Biological Activities | Antifertility, anticancer, antiviral, antioxidant. | Expected to have the same biological activities. | |

| Mechanism of Action (Anticancer) | Induction of apoptosis via inhibition of Bcl-2 family proteins, cell cycle arrest. | Expected to follow the same mechanism of action. | |

| Toxicity | Can cause hypokalemia, digestive system issues, and potential irreversible infertility at high doses. | Expected to have the same toxicity profile. |

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of both labeled and unlabeled gossypol in a research setting. The following sections outline key methodologies.

Quantification of Gossypol using HPLC with this compound as an Internal Standard

This protocol describes the determination of gossypol concentration in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), employing this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Analysis:

-

HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Unlabeled Gossypol: Monitor the transition from the precursor ion (m/z 517.2) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 519.2) to the same product ion as the unlabeled form.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of unlabeled gossypol to the peak area of this compound against the concentration of the unlabeled gossypol standards.

-

Determine the concentration of gossypol in the unknown samples by interpolating their peak area ratios on the calibration curve.

In Vitro Apoptosis Assay

This protocol outlines a method to assess the pro-apoptotic effects of gossypol on a cancer cell line.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., prostate cancer cell line DU-145) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of gossypol (e.g., 0, 1, 5, 10, 25 µM) for 24, 48, or 72 hours.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

After the treatment period, harvest the cells by trypsinization.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

3. Data Analysis:

-

Quantify the percentage of apoptotic cells for each treatment condition.

-

Compare the results of the gossypol-treated groups to the untreated control to determine the dose- and time-dependent effects on apoptosis.

Signaling Pathways and Mechanisms of Action

Gossypol exerts its biological effects through the modulation of several key signaling pathways. Its anticancer activity, in particular, is largely attributed to its ability to induce apoptosis.

Gossypol-Induced Apoptosis Pathway

Gossypol is known to be a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins, including Bcl-2 and Bcl-xL. By binding to the BH3 domain of these proteins, gossypol disrupts their interaction with pro-apoptotic proteins like Bax and Bak. This leads to the activation of Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, ultimately leading to the execution of apoptosis.

Caption: Gossypol-induced mitochondrial apoptosis pathway.

Experimental Workflow for Comparative Analysis

The logical workflow for a comparative study of this compound and unlabeled gossypol would involve a series of analytical and biological assays.

Caption: Workflow for comparing unlabeled and 13C2-labeled gossypol.

Conclusion

This compound serves as an essential tool for the precise and accurate quantification of gossypol in complex biological samples, a critical aspect of preclinical and clinical drug development. While its intrinsic biological and physicochemical properties are virtually identical to those of its unlabeled counterpart, its distinct mass signature allows it to function as a reliable internal standard. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to design and execute robust studies to further elucidate the therapeutic potential of gossypol. As research into natural products continues to expand, the use of isotopically labeled standards like this compound will remain indispensable for generating high-quality, reproducible data.

References

Synthesis of 13C Labeled Gossypol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for 13C labeled gossypol, a polyphenolic aldehyde with a range of biological activities. Given the interest in gossypol for various research and drug development applications, including its use as a metabolic tracer and in NMR-based structural studies, the ability to produce isotopically labeled forms is crucial. This document outlines both biosynthetic and chemical approaches for achieving 13C labeling. It includes a detailed description of the known biosynthetic pathway, providing a roadmap for in vivo and in vitro labeling strategies. Additionally, potential chemical synthesis routes for targeted 13C placement are discussed. This guide also presents experimental considerations and data in structured tables to aid researchers in the design and execution of their labeling experiments.

Introduction

Gossypol is a naturally occurring polyphenol produced by plants of the Gossypium genus (cotton)[1]. Its unique binaphthyl structure and diverse biological activities, including antifertility and anticancer properties, have made it a subject of intense scientific investigation[2]. The synthesis of 13C labeled gossypol is essential for a variety of research applications:

-

Metabolic Studies: Tracing the metabolic fate of gossypol in biological systems.

-

Mechanism of Action Studies: Understanding the molecular interactions and targets of gossypol.

-

NMR Spectroscopy: Aiding in the structural elucidation of gossypol and its complexes with biomolecules[2][3].

This guide details the primary methods for producing 13C labeled gossypol, focusing on biosynthetic pathways, which leverage the plant's natural machinery, and conceptual chemical synthesis strategies.

Biosynthetic Pathway of Gossypol

The biosynthesis of gossypol in cotton plants proceeds through the isoprenoid pathway, starting from acetyl-CoA[1]. This pathway offers a direct route for incorporating 13C from labeled precursors. The key stages of the pathway are illustrated in the diagram below.

Caption: Biosynthetic pathway of gossypol from acetyl-CoA.

Feeding cotton plants or cell cultures with [1,2-13C]-acetate will lead to the incorporation of 13C throughout the gossypol molecule. The labeling pattern will be consistent with the assembly of isoprene units derived from the mevalonate pathway.

Methodologies for 13C Labeling

Biosynthetic Labeling using Plant Cell Cultures

A common and effective method for producing uniformly 13C-labeled gossypol is through the use of cotton plant cell suspension cultures. This approach offers better control over precursor delivery and environmental conditions compared to whole-plant feeding.

Experimental Protocol:

-

Establishment of Cotton Cell Suspension Culture: Initiate cell cultures from sterile cotton seedlings (Gossypium hirsutum or other gossypol-producing species) on a suitable callus-inducing medium, followed by transfer to a liquid medium for suspension culture establishment.

-

Precursor Feeding:

-

Grow the cell suspension culture to the mid-logarithmic phase.

-

Introduce [1,2-13C]-acetic acid or [U-13C6]-glucose into the culture medium. The final concentration of the labeled precursor should be optimized, but a starting point of 1-5 g/L is recommended.

-

Continue the incubation for a period of 7-14 days to allow for the uptake and metabolism of the labeled precursor.

-

-

Elicitation (Optional): To enhance the production of gossypol, an elicitor such as methyl jasmonate or fungal cell wall extracts can be added to the culture 24-48 hours before harvesting.

-

Harvesting and Extraction:

-

Separate the cells from the medium by filtration.

-

Lyophilize the cells and then extract with a solvent system such as acetone or a chloroform:methanol mixture.

-

-

Purification:

-

The crude extract can be purified using a combination of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Table 1: Parameters for Biosynthetic Labeling of Gossypol in Cell Culture

| Parameter | Recommended Range | Notes |

| Labeled Precursor | [1,2-13C]-Acetic Acid, [U-13C6]-Glucose | Acetate is a more direct precursor. |

| Precursor Concentration | 1 - 5 g/L | Optimize for cell viability and labeling efficiency. |

| Incubation Time | 7 - 14 days | Monitor gossypol production and precursor consumption. |

| Elicitor (Optional) | Methyl Jasmonate (10-100 µM) | Can significantly increase gossypol yield. |

| Extraction Solvent | Acetone or Chloroform:Methanol (2:1) | Ensure exhaustive extraction. |

| Expected 13C Incorporation | >95% | Dependent on precursor concentration and incubation time. |

| Expected Yield | 0.1 - 1 mg/g dry cell weight | Highly dependent on the cell line and culture conditions. |

Chemical Synthesis Approaches

While biosynthetic methods are ideal for uniform labeling, chemical synthesis allows for the specific placement of 13C atoms at desired positions within the gossypol molecule. A total synthesis of gossypol is complex, but strategic labeling can be achieved by synthesizing a key intermediate with a 13C label.

A plausible retrosynthetic analysis suggests that a key step is the oxidative coupling of a suitably functionalized naphthalene precursor. Therefore, the synthesis of a 13C-labeled naphthalenic building block would be the primary goal.

Caption: Retrosynthetic approach for 13C labeled gossypol.

Conceptual Experimental Protocol (for labeling the aldehyde carbon):

-

Synthesis of a Labeled Naphthalene Intermediate: A key intermediate, such as a protected dihydroxynaphthalene derivative, would be synthesized. To label the position that will become the aldehyde, a step involving the introduction of a 13C-labeled carbon is required. This could be achieved through:

-

Cyanation: Introduction of a 13C-labeled cyanide group (from K13CN) followed by reduction to the aldehyde.

-

Formylation: Using a 13C-labeled formylating agent (e.g., 13CO or [13C]paraformaldehyde) in a Vilsmeier-Haack or related formylation reaction.

-

-

Oxidative Coupling: The 13C-labeled naphthalene monomer would then be subjected to an oxidative coupling reaction to form the binaphthyl core of gossypol. Reagents such as iron(III) chloride or other transition metal catalysts are typically used for this transformation.

-

Deprotection and Final Modifications: Removal of any protecting groups to yield the final 13C-labeled gossypol.

Table 2: Key Considerations for Chemical Synthesis of 13C Labeled Gossypol

| Step | Key Reagent/Reaction | 13C Labeled Source | Expected Outcome |

| Introduction of Aldehyde Precursor | Cyanation followed by reduction | K13CN | Specific labeling at the aldehyde carbon. |

| Introduction of Aldehyde Precursor | Vilsmeier-Haack Formylation | [13C]DMF or [13C]POCl3 | Specific labeling at the aldehyde carbon. |

| Binaphthyl Core Formation | Oxidative Coupling (e.g., with FeCl3) | N/A | Formation of the gossypol scaffold. |

| Overall Yield | Multi-step synthesis | N/A | Expected to be low (<5%) due to the complexity. |

Analysis of 13C Labeled Gossypol

The successful incorporation of 13C into the gossypol molecule must be confirmed and quantified.

Analytical Methods:

-

Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to determine the mass shift corresponding to the number of incorporated 13C atoms. High-resolution mass spectrometry can confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is the most powerful technique for confirming the position of the 13C labels and for assessing the degree of enrichment at specific sites. The presence of 13C-13C couplings in uniformly labeled samples can provide valuable structural information.

Table 3: Analytical Techniques for Characterizing 13C-Gossypol

| Technique | Information Obtained |

| Mass Spectrometry | Molecular weight confirmation, overall 13C incorporation. |

| 1H NMR | Changes in splitting patterns due to 1H-13C coupling. |

| 13C NMR | Direct observation of labeled positions, quantification of enrichment. |

| 2D NMR (HSQC, HMBC) | Confirmation of label positions through correlations. |

Conclusion

The synthesis of 13C labeled gossypol can be achieved through both biosynthetic and chemical methods. Biosynthetic labeling using cotton cell cultures is a robust method for producing uniformly labeled gossypol with high isotopic enrichment. Chemical synthesis, while more challenging, offers the advantage of site-specific labeling. The choice of method will depend on the specific research question and the desired labeling pattern. This guide provides the foundational knowledge and experimental considerations necessary for researchers to successfully produce and characterize 13C labeled gossypol for their advanced studies.

References

A Technical Guide to Gossypol-13C2 for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Experimental Applications, and Biological Significance

This technical guide provides a comprehensive overview of Gossypol-13C2, a stable isotope-labeled derivative of the natural product gossypol, for its application in research and drug development. This document details its commercial availability, quantitative specifications, and its utility as an internal standard and metabolic tracer. Furthermore, it explores the molecular pathways influenced by gossypol, offering a basis for the application of this compound in mechanistic studies.

Commercial Availability and Specifications

This compound is a specialized chemical reagent available from a limited number of commercial suppliers catering to the research and development sector. One prominent supplier is MedchemExpress, which provides this compound for research purposes.[1] While a detailed Certificate of Analysis for each batch should be obtained directly from the supplier, the following table summarizes the typical quantitative data available for this compound and its unlabeled counterpart for comparative purposes.

| Parameter | This compound (Representative Data) | Unlabeled (±)-Gossypol (Typical) |

| Supplier | MedchemExpress | Multiple (e.g., Sigma-Aldrich, TimTec) |

| Molecular Formula | C₂₈¹³C₂H₃₀O₈ | C₃₀H₃₀O₈ |

| Molecular Weight | 520.54 g/mol | 518.55 g/mol |

| Chemical Purity (by HPLC) | ≥98% | ≥95% - 98% |

| Isotopic Purity (% ¹³C) | ≥99 atom % ¹³C | Not Applicable |

| Appearance | Light yellow to yellow solid | Light yellow fine powder |

| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol, Acetone |

| Storage Conditions | -20°C for long-term storage | 2-8°C |

Experimental Applications and Protocols

The primary applications of this compound in a research setting are as an internal standard for accurate quantification of unlabeled gossypol and as a metabolic tracer to study its fate and mechanism of action in biological systems.[1]

Use as an Internal Standard for LC-MS/MS Quantification

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their similar chemical and physical properties to the analyte of interest, which allows for correction of matrix effects and variations in sample processing and instrument response.

Objective: To accurately quantify the concentration of gossypol in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled gossypol of known concentration in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of this compound of known concentration in the same solvent.

-

Generate a series of calibration standards by spiking a blank biological matrix with varying concentrations of unlabeled gossypol and a fixed concentration of this compound.

-

-

Sample Preparation:

-

To the unknown biological samples, add the same fixed concentration of this compound as used in the calibration standards.

-

Perform protein precipitation and/or liquid-liquid extraction to isolate the analyte and internal standard. A common method involves the addition of a threefold volume of ice-cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Define the precursor-to-product ion transitions for both unlabeled gossypol and this compound. For example:

-

Gossypol (unlabeled): m/z 519.2 → [fragment ion]

-

This compound: m/z 521.2 → [corresponding fragment ion]

-

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of gossypol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the general workflow for a quantitative LC-MS/MS analysis using an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Use as a Tracer in Metabolic Studies

Stable isotope tracing allows for the elucidation of metabolic pathways and the determination of the fate of a compound within a biological system.

Objective: To trace the metabolic conversion of gossypol in a cancer cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture the cancer cell line of interest to the desired confluency.

-

Replace the culture medium with a fresh medium containing a known concentration of this compound.

-

Incubate the cells for various time points.

-

-

Metabolite Extraction:

-

At each time point, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline.

-

Quench the metabolism and extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the metabolite extracts using high-resolution mass spectrometry to detect the incorporation of ¹³C into downstream metabolites.

-

The mass shift of +2 Da (or multiples thereof) in potential metabolites compared to their unlabeled counterparts would indicate that they are derived from this compound.

-

-

Data Analysis:

-

Identify the labeled metabolites based on their accurate mass and fragmentation patterns.

-

The temporal changes in the levels of labeled metabolites can provide insights into the kinetics of gossypol metabolism.

-

The following diagram depicts the general principle of a stable isotope tracer experiment.

Caption: Workflow for a stable isotope tracer study.

Biological Activity and Signaling Pathways

Gossypol exhibits a range of biological activities, with its anticancer properties being of significant interest to researchers. It is known to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins of the Bcl-2 family.

The interaction of gossypol with Bcl-2 family proteins disrupts the mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. The use of this compound in tracer studies can help to further elucidate the downstream metabolic consequences of this interaction.

Below is a simplified representation of the gossypol-induced apoptotic signaling pathway.

Caption: Gossypol-induced apoptotic pathway.

References

A Technical Guide to the Purity and Isotopic Enrichment of Commercial Gossypol-13C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of commercially available Gossypol-13C2. Gossypol, a natural polyphenolic aldehyde derived from the cotton plant, is a subject of significant interest in drug development for its potential anticancer and contraceptive properties. The availability of isotopically labeled this compound is crucial for metabolism, pharmacokinetic, and mechanistic studies. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of isotopic enrichment. Furthermore, it includes diagrams of key signaling pathways influenced by gossypol, providing a comprehensive resource for researchers in the field. The quantitative data presented in this guide are representative of a typical commercial batch and are intended for illustrative purposes.

Introduction

Gossypol is a naturally occurring polyphenolic compound found in the cotton plant (Gossypium species) that has garnered considerable attention for its wide range of biological activities. It has been investigated for its potential as a male contraceptive and, more recently, as an anticancer agent.[1][2] Its therapeutic potential is attributed to its ability to induce apoptosis, and cell cycle arrest, and inhibit key cellular enzymes.[3][4][5] To facilitate detailed in vitro and in vivo studies, including absorption, distribution, metabolism, and excretion (ADME), and to elucidate its mechanism of action, isotopically labeled gossypol, such as this compound, is an invaluable tool for researchers.

The reliability of experimental data derived from studies using isotopically labeled compounds is contingent on the accurate characterization of their chemical purity and isotopic enrichment. This guide provides a comprehensive overview of the state-of-the-art analytical techniques employed for the quality control of commercial this compound.

Representative Quantitative Data

The following tables summarize representative quantitative data for a typical batch of commercially available this compound. It is important to note that these values are illustrative and may vary between different commercial suppliers and batches. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific batch data.

Table 1: Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC-UV |

| Optical Purity | Not specified | Chiral HPLC |

| Major Impurities | Unlabeled Gossypol | HPLC-MS |

| Gossypol-13C1 | Mass Spectrometry | |

| Other related compounds | HPLC-UV/MS |

Table 2: Isotopic Enrichment of this compound

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥99 atom % 13C | Mass Spectrometry, NMR |

| Isotopic Distribution | ||

| M+0 (Unlabeled) | ≤1% | Mass Spectrometry |

| M+1 (Single 13C) | ≤1% | Mass Spectrometry |

| M+2 (Double 13C) | ≥98% | Mass Spectrometry |

Experimental Protocols

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for assessing the chemical purity of this compound.

3.1.1. Materials and Reagents

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Phosphoric acid (85%)

-

Deionized water

-

C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

3.1.2. Instrumentation

-

HPLC system with a UV-Vis detector

-

Data acquisition and processing software

3.1.3. Chromatographic Conditions

-

Mobile Phase: A mixture of methanol and 1% phosphoric acid in water (v/v). A common ratio is 85:15.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 235 nm

-

Injection Volume: 10 µL

-

Run Time: Approximately 15 minutes

3.1.4. Sample Preparation

-

Accurately weigh approximately 1 mg of the this compound standard.

-

Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 100 µg/mL.

-

Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Prepare the this compound sample for analysis by dissolving it in the mobile phase to a final concentration within the calibration range.

3.1.5. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and the sample solution.

-

Record the chromatograms and integrate the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample using the calibration curve.

-

Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

3.2.1. Materials and Reagents

-

This compound sample

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

3.2.2. Instrumentation

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an HPLC system.

-

Data acquisition and analysis software.

3.2.3. LC-MS Conditions

-

LC Column: A suitable C18 column.

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Mass Analyzer: Set to acquire full scan spectra over a relevant m/z range that includes the molecular ions of unlabeled and labeled gossypol.

3.2.4. Sample Preparation

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for LC-MS analysis (typically in the ng/mL to low µg/mL range).

3.2.5. Analysis

-

Inject the sample into the LC-MS system.

-

Acquire the mass spectrum of the eluting this compound peak.

-

Identify the ion cluster corresponding to the molecular ion of gossypol.

-

Measure the relative intensities of the monoisotopic peak (M+0 for unlabeled), M+1, and M+2 peaks.

-

The isotopic enrichment is calculated from the relative abundance of the M+2 isotopologue compared to the M+0 and M+1 isotopologues, after correcting for the natural abundance of 13C.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position and extent of isotopic labeling.

3.3.1. Materials and Reagents

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tubes

3.3.2. Instrumentation

-

A high-field NMR spectrometer equipped with a carbon-13 probe.

3.3.3. NMR Parameters

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

3.3.4. Sample Preparation

-

Dissolve an accurately weighed amount of this compound in the deuterated solvent.

-

Transfer the solution to an NMR tube.

3.3.5. Analysis

-

Acquire the 13C NMR spectrum.

-

The presence of two significantly enhanced signals in the spectrum, corresponding to the two 13C-labeled carbon atoms, confirms the labeling.

-

The isotopic enrichment can be estimated by comparing the integrals of the enriched signals to those of the naturally abundant 13C signals of the unlabeled portion of the molecule or a known internal standard. For a more precise quantification, specialized NMR techniques like isotope-edited spectroscopy can be employed.

Signaling Pathways and Experimental Workflows

Gossypol exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments using this compound.

Gossypol-Induced Apoptosis Pathways

Gossypol is known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It acts as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Gossypol-induced intrinsic apoptosis pathway.

Gossypol and Cell Cycle Arrest

Gossypol has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1 and retinoblastoma protein (Rb).

Caption: Gossypol-induced G0/G1 cell cycle arrest.

Experimental Workflow for Purity and Enrichment Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a commercial this compound sample.

Caption: Workflow for this compound analysis.

Conclusion

The accurate determination of chemical purity and isotopic enrichment is paramount for the reliable use of this compound in scientific research. This technical guide provides a framework of established analytical methods, including HPLC, MS, and NMR, for the comprehensive characterization of this important research compound. The representative data and detailed protocols herein serve as a valuable resource for researchers and drug development professionals. Furthermore, the visualization of key signaling pathways affected by gossypol offers a broader context for its biological activities. It is imperative that users of commercial this compound always refer to the supplier-provided Certificate of Analysis for batch-specific data to ensure the quality and integrity of their research.

References

- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saspublishers.com [saspublishers.com]

- 3. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of ¹³C in Gossypol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in gossypol, a polyphenolic aldehyde produced by the cotton plant (Gossypium spp.). Understanding the isotopic signature of gossypol is critical for researchers in fields ranging from plant biochemistry and metabolomics to drug development and authentication. This document summarizes the available data on ¹³C abundance in cotton, details the experimental protocols for its determination, and illustrates the biosynthetic pathway of gossypol.

While direct quantitative data on the natural ¹³C abundance specifically in the gossypol molecule is not extensively reported in publicly available literature, a robust understanding can be derived from the isotopic composition of the cotton plant itself. The ¹³C content of a plant's secondary metabolites, such as gossypol, is fundamentally linked to the plant's photosynthetic pathway and the isotopic composition of its primary carbon sources. Cotton is a C3 plant, and its tissues exhibit characteristic ¹³C signatures.

Quantitative Data: ¹³C Natural Abundance in Cotton Tissues

The following table summarizes representative δ¹³C values found in various tissues of the cotton plant. These values serve as a proxy for the expected natural abundance of ¹³C in gossypol, as its carbon skeleton is derived from the plant's metabolic pools. The data is presented in delta notation (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

| Plant Material | Species | δ¹³C (‰) Range | Reference |

| Leaves | Gossypium hirsutum | -28.0 to -25.5 | [1][2] |

| Seeds | Gossypium hirsutum | -27.5 to -25.0 | [1][2] |

| Burrs (Carpels) | Gossypium hirsutum | -27.0 to -24.5 | [1] |

Note: The δ¹³C values in cotton can be influenced by environmental factors such as water availability, with increased water stress generally leading to less negative δ¹³C values (i.e., ¹³C enrichment).

Experimental Protocols

The determination of natural ¹³C abundance in plant-derived compounds like gossypol involves a standardized set of procedures. The following outlines a typical experimental workflow for Isotope Ratio Mass Spectrometry (IRMS), the primary technique for high-precision isotope ratio measurements.

Sample Preparation

-

Harvesting and Drying: Plant tissues (e.g., cottonseed kernels) are harvested and immediately dried to halt enzymatic activity. A common method is oven-drying at 60-70°C until a constant weight is achieved.

-

Homogenization: The dried plant material is ground into a fine, homogenous powder using a ball mill or a mortar and pestle. This ensures that the subsample taken for analysis is representative of the entire sample.

-

Lipid Extraction (Optional but Recommended): For bulk tissue analysis, and to get a signal closer to the carbohydrate and protein precursors of gossypol, lipids are often removed. This is because lipids are typically depleted in ¹³C compared to other major biochemical fractions. A common method is Soxhlet extraction with a non-polar solvent like hexane.

-

Gossypol Extraction and Purification (for compound-specific analysis): To measure the δ¹³C of gossypol directly, it must first be extracted and purified. A typical extraction involves using a solvent such as acetone or a mixture of acetone and water. Purification can be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Isotope Ratio Mass Spectrometry (IRMS)

-

Combustion and Gas Conversion: A small, precisely weighed amount of the dried, powdered sample (or purified gossypol) is placed into a tin or silver capsule. The sample is then combusted at a high temperature (typically >1000°C) in an elemental analyzer (EA). This process converts all the carbon in the sample into carbon dioxide (CO₂) gas.

-

Gas Chromatography and Purification: The resulting gases are passed through a gas chromatography column to separate the CO₂ from other combustion products. Water and other impurities are removed using chemical and cryogenic traps.

-

Isotope Ratio Measurement: The purified CO₂ gas is introduced into the ion source of the IRMS. The CO₂ molecules are ionized, and the resulting ions (with masses 44 for ¹²C¹⁶O₂, 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and 46 for ¹²C¹⁸O¹⁶O) are accelerated and separated in a magnetic field based on their mass-to-charge ratio.

-

Data Analysis: Sensitive detectors measure the ion currents for each isotopic species. The ratio of ¹³C to ¹²C is calculated and expressed as a δ¹³C value in per mil (‰) relative to the international VPDB standard using the following equation:

δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000

Where R_sample and R_standard are the ¹³C/¹²C ratios of the sample and the standard, respectively.

Mandatory Visualization

Gossypol Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of gossypol, starting from the isoprenoid pathway precursor, farnesyl pyrophosphate (FPP).

Caption: Simplified biosynthetic pathway of gossypol from farnesyl pyrophosphate.

Experimental Workflow for δ¹³C Analysis

The diagram below outlines the general workflow for determining the natural abundance of ¹³C in a plant sample.

References

Key physical and chemical properties of Gossypol-13C2

An In-depth Technical Guide on the Core Physical and Chemical Properties of Gossypol-13C2

Introduction

This compound is an isotopically labeled form of Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. The presence of two 13C isotopes makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4]. Gossypol itself is a highly reactive compound due to its six phenolic hydroxyl groups and two aldehydic groups[2]. It exhibits a wide range of biological activities, including antifertility, antiviral, and anticancer properties. This guide provides a detailed overview of the key physical and chemical properties of this compound, experimental protocols for its characterization, and insights into its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are specific to the 13C labeled variant, other properties such as melting point and solubility are based on data for unlabeled gossypol, as isotopic labeling has a negligible effect on these macroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₂₈¹³C₂H₃₀O₈ | |

| Molecular Weight | 520.54 g/mol | |

| Appearance | Yellow, crystalline solid | |

| Melting Point | 177-182 °C (decomposes) | |

| 184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin) | ||

| Boiling Point | 707.89 °C (estimated) | |

| Density | 1.4 g/mL | |

| Solubility | Insoluble in water. Soluble in ethanol (25 mg/ml), DMF (25 mg/ml), DMSO (25 mM), acetone, ether, chloroform, methanol (2 mg/ml), sodium carbonate, and dilute aqueous solutions of ammonia. | |

| pKa | 7.15 ± 0.50 (Predicted) |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for its application in research.

Purity and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and quantify its concentration.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength of 237 nm or 378 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the calibration standards to generate a standard curve. Inject the sample and determine the concentration based on the peak area relative to the standard curve. Purity is assessed by the percentage of the main peak area relative to the total peak area.

Molecular Weight and Structural Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common method for polar molecules like Gossypol.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain an accurate mass.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The exact mass of the [M+H]⁺ or [M-H]⁻ ion is measured.

-

Analysis: The measured mass is compared to the theoretical exact mass of C₂₈¹³C₂H₃₀O₈ (520.1941 Da for the monoisotopic mass) to confirm the identity and isotopic labeling of the compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the ¹³C labels in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as deuterochloroform (CDCl₃) or DMSO-d₆.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals.

-

The chemical shifts, integration, and coupling patterns provide information about the proton environment.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum. The positions of the two enriched ¹³C signals will be significantly enhanced, confirming the labeling.

-

Standard chemical shifts for unlabeled gossypol can be used as a reference.

-

-

2D NMR Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, helping to assign which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall carbon skeleton and the position of the labels.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

Signaling Pathways

Gossypol is known to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key mechanisms involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the SIRT1-p53-PUMA pathway.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to Potential Research Areas for Gossypol-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Gossypol and the Power of Isotopic Labeling

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium spp.), has a rich history of scientific investigation, transitioning from a male contraceptive to a promising candidate for cancer therapy.[1][2] Its diverse biological activities, including antitumor, antiviral, and antiparasitic effects, have captured the attention of researchers for decades.[3][4] Gossypol exerts its anticancer effects through multiple mechanisms, most notably by inhibiting the Bcl-2 family of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.[5] It is also known to induce autophagy and cell cycle arrest. Despite its therapeutic potential, the clinical development of gossypol has been hampered by concerns regarding its toxicity, including male infertility and hypokalemia.

To overcome these limitations and fully exploit its therapeutic window, a deeper understanding of gossypol's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its precise molecular interactions, is imperative. The introduction of a stable isotope label, specifically Gossypol-13C2 , offers a powerful tool to meticulously track the molecule's journey and fate within biological systems. This in-depth technical guide outlines key research areas where this compound can be leveraged to generate high-resolution data, accelerate drug development, and unlock the full therapeutic potential of this intriguing natural product.

Core Research Areas & Methodologies

The integration of this compound into preclinical and clinical research programs can provide unprecedented insights into its pharmacokinetics, pharmacodynamics, and mechanisms of toxicity.

High-Resolution Pharmacokinetic and Metabolic Profiling

A fundamental application of this compound is in the precise characterization of its ADME properties. Stable isotope labeling allows for the unambiguous differentiation of the administered drug and its metabolites from endogenous molecules, enabling highly sensitive and specific quantification by mass spectrometry.

Experimental Protocol: In Vivo ADME Study in a Rodent Model

-

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound following oral administration in rats.

-

Methodology:

-

Dosing: A cohort of male Sprague-Dawley rats will be administered a single oral gavage of this compound at a therapeutically relevant dose.

-

Sample Collection: Blood samples will be collected via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Urine and feces will be collected over 72 hours. At the study terminus, tissues (liver, kidneys, testes, spleen, etc.) will be harvested.

-

Sample Preparation: Plasma will be separated from blood. Tissues will be homogenized. All samples will be subjected to solid-phase or liquid-liquid extraction to isolate this compound and its metabolites.

-

LC-MS/MS Analysis: Samples will be analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The mass spectrometer will be configured to detect the specific mass transitions of this compound and its putative 13C-labeled metabolites.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) will be calculated from the plasma concentration-time profile. The distribution of this compound in various tissues will be quantified. The metabolic profile in plasma, urine, and feces will be characterized by identifying and quantifying the 13C-labeled metabolites.

-

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 1500 ± 250 | ng/mL |

| Tmax | 4.0 ± 1.0 | h |

| AUC(0-inf) | 25000 ± 4500 | ng*h/mL |

| T1/2 | 18.5 ± 3.2 | h |

| CL/F | 0.8 ± 0.15 | L/h/kg |

| Vd/F | 20.5 ± 4.5 | L/kg |

Caption: Table 1. Hypothetical pharmacokinetic parameters of this compound in rats following a single oral dose.

Logical Workflow for ADME Studies

Caption: Workflow for an in vivo ADME study using this compound.

Elucidation of Target Engagement and Signaling Pathways

Gossypol is known to interact with anti-apoptotic Bcl-2 proteins. However, a comprehensive, unbiased understanding of its full target landscape and downstream effects on cellular metabolism is still evolving. This compound can be used as a chemical probe to identify direct binding partners and to trace the metabolic reprogramming induced by the compound.

Experimental Protocol: Stable Isotope Tracing in Cancer Cells

-

Objective: To map the metabolic flux alterations in a cancer cell line (e.g., PC-3, prostate cancer) upon treatment with this compound.

-

Methodology:

-

Cell Culture: PC-3 cells will be cultured in standard media.

-

Treatment: Cells will be treated with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Metabolite Extraction: Intracellular metabolites will be extracted using a cold methanol/water/chloroform procedure.

-

GC-MS or LC-MS Analysis: The polar metabolite fraction will be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to measure the incorporation of 13C into downstream metabolites of central carbon metabolism (e.g., glycolysis, TCA cycle).

-

Metabolic Flux Analysis (MFA): The isotopic labeling patterns will be used to calculate the relative flux through key metabolic pathways, revealing how gossypol perturbs cellular energy production and biosynthesis.

-

Signaling Pathway: Gossypol's Pro-Apoptotic Mechanism

References

- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Product Gossypol and its Derivatives in Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate and Biosynthesis of Gossypol: A Technical Guide Based on Isotopic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a polyphenolic aldehyde naturally occurring in the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its wide range of biological activities, including its potential as a male contraceptive and an anticancer agent. Understanding its metabolic fate and biosynthetic origins is crucial for its development as a therapeutic agent and for assessing its toxicological profile. While specific research on Gossypol-13C2 is not widely available in publicly accessible literature, studies utilizing isotopically labeled gossypol, primarily with Carbon-14 (¹⁴C), and the use of ¹³C-labeled precursors in biosynthetic studies, have provided valuable insights. This technical guide synthesizes the available information on the metabolism and biosynthesis of gossypol, with a focus on data derived from isotopic labeling experiments.

Biosynthesis of Gossypol

The biosynthesis of gossypol is a complex process that has been elucidated in part through the use of ¹³C-labeled precursors. Studies have utilized [1,2-¹³C₂]-acetate to trace the formation of the gossypol backbone, confirming its origin from the isoprenoid pathway.

Key Steps in Gossypol Biosynthesis:

-

Initiation: The pathway begins with the formation of farnesyl diphosphate (FPP) from isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP).

-

Cyclization: (+)-δ-cadinene synthase catalyzes the cyclization of FPP to (+)-δ-cadinene.

-

Oxidation and Dimerization: A series of oxidative steps, including hydroxylations and dehydrogenations, convert (+)-δ-cadinene to hemigossypol.

-

Final Formation: The final step involves the oxidative dimerization of two hemigossypol molecules to form gossypol.

The following diagram illustrates the key steps in the biosynthetic pathway of gossypol.

Metabolism of Isotopically Labeled Gossypol

Studies utilizing ¹⁴C-labeled gossypol have been instrumental in understanding its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models. These studies typically involve the administration of a known dose of ¹⁴C-gossypol and subsequent analysis of radioactivity in excreta and various tissues.

General Metabolic Fate

Across different species, orally administered ¹⁴C-gossypol is generally characterized by rapid excretion, primarily through the feces. A smaller portion is absorbed and distributed to various tissues, with the liver being a significant site of accumulation. The binaphthalene nucleus of gossypol appears to be metabolically stable, with the aldehyde groups being the primary site of metabolic modification.

The following diagram outlines a general experimental workflow for a metabolic study using isotopically labeled gossypol.

Quantitative Data from ¹⁴C-Gossypol Metabolic Studies

The following table summarizes the limited quantitative data available from studies on the metabolism of ¹⁴C-gossypol in laying hens. It is important to note that access to the full-text of these older studies is limited, and the data presented here is based on abstracts and secondary citations.

| Species | Route of Administration | Dose | Key Findings | Biological Half-life | Reference |

| Laying Hen | Oral | 10 mg (0.35 µCi) | Rapidly excreted in urine and feces. A small portion deposited in tissues, with a major part in the eggs. | 30 hours | [1] |

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and use of Gossypol-¹³C₂ are not available, this section outlines the general methodologies that would be employed based on the literature for isotopically labeled compounds and gossypol analysis.

Synthesis of Isotopically Labeled Gossypol

The synthesis of Gossypol-¹³C₂ would likely involve the introduction of ¹³C-labeled precursors at a late stage in a synthetic route to gossypol or through biosynthetic methods using ¹³C-labeled substrates fed to cotton plants or cell cultures. Chemical synthesis would offer precise control over the labeling position.

Animal Studies and Sample Collection

-

Animal Models: Studies on gossypol metabolism have utilized rats, swine, and laying hens.

-

Dosing: Isotopically labeled gossypol is typically administered orally, often dissolved in an appropriate vehicle like cottonseed oil.

-

Sample Collection: Urine and feces are collected at regular intervals. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, muscle, fat, and reproductive organs) are collected.

Sample Preparation and Analysis

-

Homogenization: Tissues are homogenized to ensure uniformity before extraction.

-

Extraction: Gossypol and its metabolites are extracted from biological matrices using organic solvents such as chloroform or acetone.

-

Quantification of Radioactivity: For ¹⁴C-labeled studies, liquid scintillation counting is the primary method for quantifying the total radioactivity in samples.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the parent compound from its metabolites.

-

Structural Elucidation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the chemical structures of the metabolites. For a ¹³C-labeled compound, ¹³C-NMR would be particularly powerful for identifying the positions of the labels and tracking their fate in metabolites.

Reference Spectroscopic Data for Gossypol

The following table provides reference ¹H and ¹³C NMR chemical shift data for unlabeled gossypol, which would be essential for the characterization of any synthesized Gossypol-¹³C₂ and its metabolites.[2][3]

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 148.2 | - |

| 1' | 148.2 | - |

| 2 | 111.8 | - |

| 2' | 111.8 | - |

| 3 | 119.5 | - |

| 3' | 119.5 | - |

| 4 | 129.5 | 7.35 (s) |

| 4' | 129.5 | 7.35 (s) |

| 5 | 135.5 | - |

| 5' | 135.5 | - |

| 6 | 145.8 | - |

| 6' | 145.8 | - |

| 7 | 152.5 | 11.25 (s) |

| 7' | 152.5 | 11.25 (s) |

| 8 | 108.8 | - |

| 8' | 108.8 | - |

| 9 | 120.2 | - |

| 9' | 120.2 | - |

| 10 | 124.8 | - |

| 10' | 124.8 | - |

| 11 (CHO) | 195.8 | 10.55 (s) |

| 11' (CHO) | 195.8 | 10.55 (s) |

| 12 (CH(CH₃)₂) | 26.2 | 3.85 (sept) |

| 12' (CH(CH₃)₂) | 26.2 | 3.85 (sept) |

| 13 (CH(CH₃)₂) | 20.5 | 1.35 (d) |

| 13' (CH(CH₃)₂) | 20.5 | 1.35 (d) |

| 14 (CH₃) | 19.8 | 2.35 (s) |

| 14' (CH₃) | 19.8 | 2.35 (s) |

| OH | - | 6.55 (br s) |

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Conclusion

References

Safety and Handling of Gossypol-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment and all handling should be performed in accordance with institutional and national safety regulations. Gossypol-13C2 should be handled with the same precautions as gossypol, as the isotopic labeling is not expected to alter its toxicological properties.

Introduction

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species).[1][2] It exists as two enantiomers, (+)-gossypol and (-)-gossypol, with the racemic mixture commonly used in research.[2] this compound is an isotopically labeled form of gossypol, a valuable tool in metabolic and pharmacokinetic studies. While exhibiting potential therapeutic applications, including anticancer and contraceptive properties, gossypol is also a known toxin with significant health risks.[1][2] This guide provides in-depth safety and handling information for this compound to ensure its safe use in a research and development environment.

Hazard Identification and Classification

Gossypol is classified as a hazardous substance. The primary hazards associated with gossypol include:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Reproductive Toxicity: May damage fertility or the unborn child.

-

Carcinogenicity: Suspected of causing cancer.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H351: Suspected of causing cancer

-

H360: May damage fertility or the unborn child

Signal Word: Danger

Hazard Pictograms:

-

Health Hazard

-

Harmful

Toxicological Data

The toxicity of gossypol is species-dependent, with nonruminant animals being more susceptible than ruminants. The primary routes of excretion are through feces via bile.

| Parameter | Species | Value | Reference |

| Acute Oral LD50 | Rat | 2315 - 3340 mg/kg | |

| Pig | 550 mg/kg | ||

| Toxic Dose | Hamster | 10 mg/kg/day (oral) | |

| Rat | 20 mg/kg/day (oral) | ||

| Dog | < 6 mg/kg/day (oral) | ||

| Recommended Max. Dietary Concentration | Swine (monogastric) | >100 ppm | |

| Young Ruminants (< 4 months) | >100 ppm | ||

| Adult Ruminants | < 1000 ppm |

Signs of Toxicity: Signs of gossypol toxicity in animals include loss of appetite, weight loss, diarrhea, and damage to the heart, liver, and lungs. In humans, higher doses or prolonged use may lead to malnutrition, stomach bleeding, heart failure, and liver problems.

Occupational Exposure Limits: Currently, there are no established Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (REL) from the National Institute for Occupational Safety and Health (NIOSH) for gossypol. In the absence of official exposure limits, a conservative approach should be taken to minimize any potential exposure.

Experimental Protocols and Handling Procedures

Due to the hazardous nature of this compound, all work must be conducted in a designated area within a laboratory, and access should be restricted.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

-

Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.

-

Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used within a fume hood.

Weighing and Reconstitution

-

Preparation: All necessary equipment (analytical balance, spatulas, weighing paper, solvent, vials) should be assembled inside a certified chemical fume hood before starting.

-

Weighing: Carefully weigh the desired amount of this compound powder on weighing paper. Avoid creating dust.

-

Transfer: Gently transfer the weighed powder into an appropriate vial.

-

Reconstitution: Add the desired solvent to the vial. Gossypol is soluble in ethanol, DMF, acetone, and DMSO, but insoluble in water. Cap the vial tightly and mix until fully dissolved.

-

Cleaning: Decontaminate all surfaces and equipment used with an appropriate solvent and dispose of all waste as hazardous.

Storage

This compound should be stored in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to store it in a freezer. The container should be tightly sealed to prevent degradation.

Spill and Emergency Procedures

In case of a small spill:

-

Alert others in the vicinity.

-

Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

-

For powdered spills, gently wet the material to prevent airborne dust before sweeping.

-

Carefully collect the absorbed material into a sealable container.

-

Decontaminate the spill area with a suitable solvent.

-

Dispose of all contaminated materials as hazardous waste.

In case of a large spill or personal exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of with household garbage or into the sewage system.

Cellular Signaling Pathways and Experimental Workflows

The biological effects of gossypol are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development.

Caption: A logical workflow for the safe handling of this compound.

Caption: Key cellular signaling pathways affected by Gossypol.

References

Navigating the Stability and Storage of Gossypol-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Gossypol-13C2, an isotopically labeled form of the natural compound Gossypol. Understanding the stability profile of this molecule is paramount for ensuring the integrity of research data and the successful development of novel therapeutics. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing stability.

Core Concepts: Understanding Gossypol's Inherent Stability